Cas no 20608-85-9 (3-(4-BROMO-PHENYL)-THIOPHENE)
3-(4-BROMO-PHENYL)-THIOPHENE Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-BROMO-PHENYL)-THIOPHENE
- 1-bromo-4-(3-thienyl)benzene
- 3-(4-bromophenyl)thiophene
- 3-bromothiophene
- p-3-Thienylbrombenzol
- EN300-745714
- 20608-85-9
- AT29607
- SCHEMBL1310381
- MFCD06740295
- CS-0193161
- 864137-08-6
-
- MDL: MFCD06740295
- Inchi: 1S/C10H7BrS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H
- InChI Key: RBDBKVLYNRHNAF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CSC=C1
Computed Properties
- Exact Mass: 237.94500
- Monoisotopic Mass: 237.94518Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.24000
- LogP: 4.17760
3-(4-BROMO-PHENYL)-THIOPHENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB527696-250 mg |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 250MG |
€256.70 | 2023-04-17 | ||
| abcr | AB527696-500 mg |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 500MG |
€418.90 | 2023-04-17 | ||
| abcr | AB527696-1 g |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 1g |
€566.80 | 2023-04-17 | ||
| abcr | AB527696-250mg |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 250mg |
€356.90 | 2025-04-20 | ||
| abcr | AB527696-500mg |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 500mg |
€418.90 | 2023-09-01 | ||
| abcr | AB527696-1g |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 1g |
€661.80 | 2025-04-20 | ||
| Enamine | EN300-745714-1.0g |
3-(4-bromophenyl)thiophene |
20608-85-9 | 95% | 1.0g |
$1014.0 | 2024-05-23 | |
| abcr | AB527696-5g |
3-(4-Bromophenyl)thiophene; . |
20608-85-9 | 5g |
€2228.20 | 2025-04-20 | ||
| Ambeed | A627567-1g |
3-(4-Bromophenyl)thiophene |
20608-85-9 | 97% | 1g |
$488.0 | 2024-04-22 | |
| Enamine | EN300-745714-0.05g |
3-(4-bromophenyl)thiophene |
20608-85-9 | 95% | 0.05g |
$851.0 | 2024-05-23 |
3-(4-BROMO-PHENYL)-THIOPHENE Suppliers
3-(4-BROMO-PHENYL)-THIOPHENE Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(4-BROMO-PHENYL)-THIOPHENE
Comprehensive Overview of 3-(4-BROMO-PHENYL)-THIOPHENE (CAS No. 20608-85-9): Properties, Applications, and Industry Insights
3-(4-BROMO-PHENYL)-THIOPHENE (CAS No. 20608-85-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated thiophene derivative combines the unique electronic properties of thiophene rings with the reactivity of aryl bromides, making it a valuable building block in synthetic chemistry. With the growing demand for heterocyclic compounds in drug discovery and organic electronics, this compound has become increasingly relevant in modern chemical research.
The molecular structure of 3-(4-BROMO-PHENYL)-THIOPHENE features a thiophene core linked to a 4-bromophenyl group at the 3-position. This arrangement creates a conjugated system that exhibits interesting photophysical properties, which are being explored for applications in organic semiconductors and OLED materials. Recent studies have shown that such brominated aromatic compounds can serve as efficient intermediates in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings, which are fundamental to modern organic synthesis.
In pharmaceutical research, 3-(4-BROMO-PHENYL)-THIOPHENE has shown potential as a precursor for various biologically active molecules. The presence of both thiophene and bromophenyl moieties allows for diverse structural modifications, enabling the creation of compounds with potential therapeutic applications. Researchers are particularly interested in its use for developing kinase inhibitors and GPCR modulators, which are hot topics in current drug discovery programs targeting various diseases.
The material science applications of 3-(4-BROMO-PHENYL)-THIOPHENE are equally promising. Its incorporation into π-conjugated systems has demonstrated potential for improving charge transport properties in organic electronic devices. With the growing interest in flexible electronics and sustainable materials, this compound is being investigated for use in organic photovoltaics and field-effect transistors. The bromine substituent provides an excellent handle for further functionalization through various metal-catalyzed reactions.
Synthetic accessibility is another advantage of 3-(4-BROMO-PHENYL)-THIOPHENE. Standard protocols typically involve palladium-catalyzed coupling between 3-bromothiophene and 4-bromophenylboronic acid, or direct bromination of 3-phenylthiophene. The compound's relatively stable nature under standard conditions makes it convenient for storage and handling in laboratory settings. Recent advances in green chemistry have also explored more sustainable routes to its synthesis, addressing the growing demand for environmentally friendly chemical processes.
Quality control and characterization of 3-(4-BROMO-PHENYL)-THIOPHENE typically involve standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The compound's purity is crucial for its applications in sensitive areas like medicinal chemistry and electronic materials. Commercial suppliers often provide detailed certificates of analysis to ensure researchers receive material of consistent quality for their experiments.
Looking toward the future, 3-(4-BROMO-PHENYL)-THIOPHENE is poised to play an important role in several cutting-edge research areas. Its potential applications in drug discovery, material science, and catalysis continue to expand as researchers uncover new ways to utilize its unique structural features. With the increasing focus on personalized medicine and smart materials, compounds like this that serve as versatile building blocks will likely see growing demand in both academic and industrial research settings.
For researchers working with 3-(4-BROMO-PHENYL)-THIOPHENE, proper handling procedures should always be followed, including the use of appropriate personal protective equipment and engineering controls. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed. Proper storage conditions, typically in a cool, dry environment protected from light, help maintain the compound's stability over extended periods.
The commercial availability of 3-(4-BROMO-PHENYL)-THIOPHENE from multiple specialty chemical suppliers has made it accessible to researchers worldwide. Current market trends show increasing demand for such fine chemicals, driven by growth in pharmaceutical R&D and advanced materials development. Pricing and availability may vary depending on purity grades and order quantities, with many suppliers offering both small-scale quantities for research use and bulk quantities for industrial applications.
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